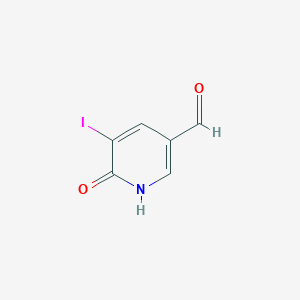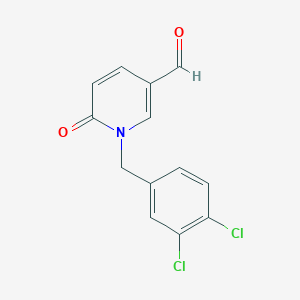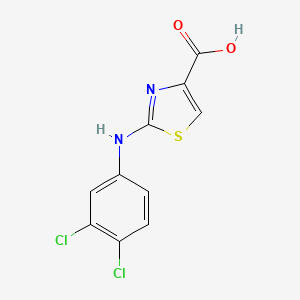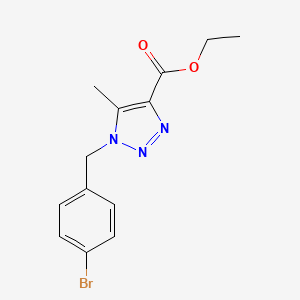![molecular formula C10H12N2O2 B1325022 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-43-4](/img/structure/B1325022.png)
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine, also known as DMPP, is an organic compound which has been studied for its potential medicinal and scientific applications. It is a member of the pyrrolopyridine family, and is composed of a pyridine ring with two methoxy groups attached to the nitrogen atoms. Its molecular weight is 191.25 g/mol and its chemical formula is C7H9N02. DMPP is a colorless, odorless solid which is soluble in water and ethanol.
Applications De Recherche Scientifique
Dynamic NMR Investigations of Complexes
Dynamic NMR studies of 2-(dimethoxymethyl)pyridine (L1) and 2,6-bis(dimethoxymethyl)pyridine (L2) revealed their bidentate chelate complexes with transition metals like ReIX(CO)3 and PtIVXMe3. These complexes undergo fluxional processes in organic solvents, changing the coordination of OMe groups. The processes have activation energies in the range of 59–85 kJ mol−1, suggesting a mechanism involving carbon–carbon bond rotation and metallotropic shift processes (Creber et al., 2000).
Structural Studies
X-ray diffraction studies have been performed on various pyridones containing cycloalkane fragments, revealing detailed molecular structures. These studies are crucial in understanding the spatial arrangement and potential reactive sites of these compounds, leading to insights into their chemical reactivity and potential applications in various fields like material science or pharmaceuticals (Al’bov et al., 2004).
Applications in Material Science
Research has shown the potential of pyridine-containing aromatic dianhydride monomers in creating new polyimides with pyridine moieties in the main chain. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various applications in material science, especially in fields requiring materials that can withstand high temperatures and mechanical stress (Wang et al., 2006).
Antibacterial Activity
The electronic structure and prototropic tautomerism of certain pyridinones have been theoretically studied, and their antibacterial activity has been evaluated. The study of their reaction with other compounds, leading to N1-substituted products, has shown potential in creating compounds with antibacterial properties (Sączewski et al., 2014).
Synthesis and Reactivity
The synthesis of 6-substituted-2,4-dimethyl-3-pyridinols introduces a novel class of chain-breaking antioxidants. These compounds demonstrate interesting antioxidant properties and could have applications in fields where oxidative stress is a concern, such as in the development of new pharmaceuticals or in the food industry to extend the shelf life of products (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)7-5-9-8(12-6-7)3-4-11-9/h3-6,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMAKMKOVYMKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=CN2)N=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640154 |
Source


|
| Record name | 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015609-43-4 |
Source


|
| Record name | 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)


![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

